N-(5-fluoropyrazin-2-yl)-N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine
Description
N-(5-fluoropyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine is a synthetic organic compound characterized by the presence of fluorine, pyrazine, pyridine, and diamine functional groups
Properties
IUPAC Name |
N-(5-fluoropyrazin-2-yl)-N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c1-19(13-5-2-3-6-16-13)8-4-7-15-12-10-17-11(14)9-18-12/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLKBBJPQGVACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=CN=C(C=N1)F)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoropyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 5-fluoropyrazine, which is then reacted with N-methyl-N’-pyridin-2-ylpropane-1,3-diamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoropyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted pyrazine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C catalyst, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols in solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(5-fluoropyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazine and pyridine pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-fluoropyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The pyrazine and pyridine rings contribute to the compound’s overall stability and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine
- N-(5-bromopyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine
- N-(5-iodopyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine
Uniqueness
Compared to its analogs, N-(5-fluoropyrazin-2-yl)-N’-methyl-N’-pyridin-2-ylpropane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity. This makes it particularly valuable in applications where strong and specific interactions with biological targets are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
